Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C13H12BrNO2S and a molecular weight of 326.21 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromophenyl group at the 4-position, an amino group at the 2-position, and an ethyl ester at the 3-position of the thiophene ring . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a complex organic compound with potential biological activity. It’s worth noting that the compound’s structure suggests it may interact with the respiratory system .
Biochemical Pathways
The compound’s structure suggests it may have an impact on pathways related to the respiratory system .
Pharmacokinetics
It is also predicted to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These properties could potentially impact the compound’s bioavailability.
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction .
Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways. This binding can result in changes in cellular responses, such as alterations in gene expression and protein synthesis. The compound’s ability to interact with multiple biomolecules highlights its versatility and potential utility in biochemical research .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In particular, this compound has been found to influence cell signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis. For example, it can modulate the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell growth and survival .
Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of specific genes, thereby influencing cellular metabolism and function. The compound’s impact on cellular processes underscores its potential as a tool for studying cell biology and developing therapeutic agents .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to enzyme active sites, leading to either inhibition or activation of enzymatic activity. For instance, the compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage .
In addition to enzyme inhibition, this compound can also activate specific enzymes by inducing conformational changes that enhance their catalytic efficiency. This dual ability to inhibit and activate enzymes makes the compound a valuable tool for studying enzyme kinetics and regulation .
Moreover, the compound can influence gene expression by binding to DNA or interacting with transcription factors. These interactions can result in changes in the transcriptional activity of specific genes, leading to alterations in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term exposure. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light .
Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function. For example, continuous exposure to the compound can result in sustained changes in gene expression and protein synthesis, ultimately affecting cell viability and proliferation . These temporal effects highlight the importance of considering the duration of exposure when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no observable effects, while higher doses can lead to significant physiological and biochemical changes . For instance, at therapeutic doses, the compound can modulate enzyme activity and gene expression, contributing to its potential therapeutic benefits .
At excessively high doses, this compound can exhibit toxic or adverse effects. These effects may include hepatotoxicity, nephrotoxicity, and other organ-specific toxicities . Therefore, it is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The primary metabolic pathways include hydroxylation, deamination, and ester hydrolysis .
The metabolites of this compound can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The compound’s involvement in multiple metabolic pathways underscores its complexity and the need for comprehensive studies to fully understand its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells .
Once inside the cell, this compound can localize to different cellular compartments, depending on its interactions with intracellular proteins and organelles . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, it can accumulate in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism .
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the compound’s subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and thiophene-2-carboxylic acid.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with thiophene-2-carboxylic acid in the presence of a base such as sodium hydroxide to form an intermediate compound.
Cyclization: The intermediate compound is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the thiophene ring.
Amination: The resulting compound is subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.
Esterification: Finally, the compound is esterified with ethanol in the presence of an acid catalyst to form this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like dichloromethane, ethanol, and toluene. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate: Contains a nitro group instead of bromine, which affects its reactivity and biological activity.
Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate: Features a methyl group, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWFWRCESBYGFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352481 | |
Record name | ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-99-6 | |
Record name | 2-Amino-4-(4-bromophenyl)thiophene-3-carboxylic acid ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306934-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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